molecular formula C14H9FN2O B3146076 5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde CAS No. 588670-35-3

5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde

Cat. No.: B3146076
CAS No.: 588670-35-3
M. Wt: 240.23 g/mol
InChI Key: LBBZIKPWMVHXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde is a synthetically versatile indole derivative intended for use as a key building block in medicinal chemistry and drug discovery research. The compound features a multifunctional molecular architecture, combining an indole core substituted with a fluorine atom, a pyridinyl ring, and a reactive carbaldehyde group. This specific arrangement makes it a valuable intermediate for constructing more complex molecules through various chemical transformations, such as nucleophilic addition and condensation reactions. The indole scaffold is recognized as a "privileged structure" in pharmaceutical development due to its presence in a wide array of biologically active compounds and approved drugs . Indole derivatives have demonstrated significant and wide-ranging biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . The incorporation of a pyridine ring, a common pharmacophore, can further influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds, potentially enhancing interactions with biological targets like enzymes and receptors. The fluorine atom is a frequent modification in modern drug design, often used to fine-tune a compound's metabolic stability, lipophilicity, and bioavailability. While the specific biological pathway for this precise compound may require further investigation, indole-based structures are frequently investigated as inhibitors of critical cellular targets. These include protein kinases, tubulin polymerization, and enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a promising target in cancer immunotherapy . Researchers can utilize this high-purity building block to develop and optimize novel therapeutic candidates across multiple disease areas. Please note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use.

Properties

IUPAC Name

5-fluoro-2-pyridin-4-yl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-10-1-2-13-11(7-10)12(8-18)14(17-13)9-3-5-16-6-4-9/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBZIKPWMVHXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)C3=CC=NC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Fluoro 2 Pyridin 4 Yl 1h Indole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific ¹H NMR and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde, are not available in published literature. Such data would be essential for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the fluoro-indole and pyridine (B92270) rings, and verifying the position of the carbaldehyde group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Published mass spectrometry data, which would confirm the molecular weight and reveal the characteristic fragmentation patterns of this compound, could not be found. This analysis is crucial for verifying the elemental composition and providing evidence of the compound's structural integrity through the identification of key fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed Infrared (IR) spectroscopy data, including the characteristic absorption frequencies (in cm⁻¹) for the functional groups present in this compound, is not documented in available sources. This information would be used to identify key stretching and bending vibrations, such as the N-H stretch of the indole (B1671886), the C=O stretch of the aldehyde, and vibrations associated with the aromatic rings and the C-F bond.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state is unavailable. This technique would provide the definitive three-dimensional structure of the molecule.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Pyridin 4 Yl 1h Indole 3 Carbaldehyde Analogues

Impact of Fluoro-Substitution at the C-5 Position on Biological Potency and Selectivity

The introduction of a fluorine atom at the C-5 position of the indole (B1671886) ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. nih.gov The C-F bond's unique characteristics, such as high metabolic stability and lipophilicity, can significantly enhance bioavailability and affinity for target proteins. nih.gov In many indole derivatives, fluorine substitution has been shown to be more potent than chlorine substitution. researchgate.net

Below is a data table comparing the inhibitory activities of several 5-fluoro-2-oxindole derivatives against α-glucosidase, illustrating the impact of the fluorinated scaffold.

CompoundDescriptionIC50 (μM)Relative Potency vs. Acarbose
Acarbose (Reference)Standard α-glucosidase inhibitor569.43 ± 43.721x
5-fluoro-2-oxindoleParent fluorinated scaffold7510 ± 170~0.08x
Compound 3d(Z)-3-(2-Chlorobenzylidene)-5-fluoroindolin-2-one56.87 ± 0.42~10x
Compound 3f(Z)-3-(4-Chlorobenzylidene)-5-fluoroindolin-2-one49.89 ± 1.16~11.4x
Compound 3i(Z)-3-(4-(Dimethylamino)benzylidene)-5-fluoroindolin-2-one35.83 ± 0.98~15.9x

Data sourced from a study on 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors. nih.gov

Role of the Pyridin-4-yl Moiety at the C-2 Position in Receptor Recognition and Pharmacological Profile

The substituent at the C-2 position of the indole ring plays a crucial role in defining the molecule's interaction with its biological target. The presence of a pyridin-4-yl moiety introduces a nitrogen-containing aromatic heterocycle, which can significantly influence the pharmacological profile. This group can act as a hydrogen bond acceptor and participate in π-π stacking or cation-π interactions within a receptor's binding pocket.

In related structures, such as 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine, the position of the azaindole group is critical for binding to the target enzyme, NADPH Oxidase 2 (NOX2). nih.gov Similarly, studies on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have shown that the pyridinyl-containing moiety is a key pharmacophore for inducing anticancer activity. nih.gov The orientation and electronic nature of the pyridin-4-yl group can dictate the binding mode and affinity, thereby determining the compound's potency and selectivity. The nitrogen atom in the pyridine (B92270) ring can form crucial hydrogen bonds with amino acid residues in the target protein, anchoring the ligand in an optimal orientation for effective biological action.

Significance of the Carbaldehyde Group at the C-3 Position for Biological Activity and Derivatization

The carbaldehyde (aldehyde) group at the C-3 position is a key functional group that contributes to both the intrinsic biological activity of the molecule and its potential for further chemical modification. researchgate.net Indole-3-carbaldehyde itself is a vital precursor for the synthesis of diverse heterocyclic derivatives and biologically active compounds, as its carbonyl group readily undergoes various chemical reactions. researchgate.netresearchgate.net

The aldehyde group can act as a hydrogen bond acceptor, forming interactions with biological targets. Furthermore, it serves as a versatile chemical handle for derivatization. Through condensation reactions with various amines, the aldehyde can be converted into Schiff bases, semicarbazones, and other analogues, allowing for the creation of extensive compound libraries for SAR studies. researchgate.netcsic.es For example, novel indole-3-carbaldehyde analogues conjugated with different aryl amines have been synthesized and shown to possess significant antioxidant activity. derpharmachemica.com The ability to easily modify this position is crucial for optimizing a lead compound's pharmacological properties. In synthetic chemistry, the formyl group at C-3 has also been employed as a directing group to guide C-H functionalization at the C-4 position of the indole ring. nih.govacs.org

Substituent Effects on the Indole Nitrogen (N-1) in Indole Derivatives

The indole nitrogen (N-1) is another critical site for modification that can profoundly impact biological activity. The presence of a proton at this position (N-H) allows it to act as a hydrogen bond donor. Alternatively, substitution at the N-1 position can alter the molecule's steric and electronic properties, lipophilicity, and metabolic stability.

SAR studies on other indole alkaloids have demonstrated that substitution on the N-1 nitrogen is an important determinant of activity. mdpi.com In one study, replacing a methyl substituent on the N-1 position with a proton led to a drastic decrease in biological activity. mdpi.com N-acylation of indole-3-carboxaldehyde (B46971) is a common synthetic step to create key intermediates for further coupling reactions, indicating the reactivity of this position. derpharmachemica.com Modifying the N-1 position with various alkyl or aryl groups can prevent hydrogen bond donation, which may be favorable or unfavorable depending on the specific receptor interactions. Such modifications can also improve cell permeability and metabolic stability by protecting the N-H group from enzymatic degradation.

Design and Synthesis of Analogue Libraries for Comprehensive SAR Elucidation

To fully understand the structure-activity relationships of a lead compound, the design and synthesis of analogue libraries are essential. This involves systematically modifying different parts of the molecule—in this case, the C-5, C-2, C-3, and N-1 positions of the indole core—and evaluating the biological activity of the resulting compounds.

Efficient synthetic strategies are key to generating these libraries. Multicomponent reactions, for example, have been used to create libraries of spirooxindoles, which are structurally related to the target compound. rsc.org For the 5-fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde scaffold, a library could be generated by:

Varying the C-5 substituent: Synthesizing analogues with different halogens (Cl, Br) or electron-donating/withdrawing groups to probe the electronic requirements at this position. nih.gov

Modifying the C-2 heterocycle: Replacing the pyridin-4-yl group with other isomers (pyridin-2-yl, pyridin-3-yl) or different heterocycles (e.g., pyrimidine, pyrazole) to explore the optimal geometry and hydrogen bonding patterns. mdpi.commdpi.com

Derivatizing the C-3 carbaldehyde: Converting the aldehyde into a series of imines, oximes, hydrazones, or alcohols to assess the importance of the carbonyl group and explore the surrounding space in the binding pocket. csic.es

Substituting the N-1 position: Introducing a range of small alkyl, acyl, or benzyl (B1604629) groups to evaluate the steric and electronic effects at the indole nitrogen. mdpi.com

By synthesizing and testing these focused libraries, researchers can build a comprehensive SAR model, identifying the key structural features required for optimal potency, selectivity, and pharmacokinetic properties. mdpi.com

Future Perspectives and Translational Research Potential

Optimization Strategies for Enhanced Biological Efficacy of 5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde Analogues

The optimization of analogues of this compound is a critical step in translating this scaffold into a viable therapeutic agent. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of more potent and selective molecules.

Key optimization strategies would likely focus on modifications at several key positions of the molecule:

Indole (B1671886) Ring Substitutions: The fluorine atom at the 5-position of the indole ring is known to enhance metabolic stability and binding affinity. chemimpex.com Further exploration of different halogen substitutions (e.g., chlorine, bromine) or other electron-withdrawing or -donating groups at this and other positions (e.g., 4, 6, and 7) could modulate the electronic properties and biological activity of the compound.

Pyridine (B92270) Ring Modifications: The orientation and electronic nature of the pyridine ring are crucial for target interaction. Investigating substitutions on the pyridine ring could lead to improved potency and selectivity. For instance, the introduction of small alkyl or alkoxy groups may enhance binding to target proteins.

Carbaldehyde Group Derivatization: The aldehyde functional group at the 3-position is a versatile handle for chemical modification. It can be converted into various other functional groups, such as oximes, hydrazones, or amides, to explore new interactions with biological targets and improve pharmacokinetic properties. mdpi.com For example, condensation with different amines could yield a library of Schiff bases with diverse biological activities. derpharmachemica.com

Table 1: Potential Modifications and Their Rationale

Molecular ScaffoldPosition of ModificationPotential ModificationRationale for Enhanced Efficacy
Indole Ring 5-positionSubstitution with Cl, BrModulate electronic properties and binding affinity.
1-position (N-H)Alkylation or acylationImprove cell permeability and alter solubility.
Pyridine Ring Ortho/Meta positionsIntroduction of methyl or methoxy (B1213986) groupsEnhance target binding and selectivity.
Linkage 3-positionConversion of carbaldehyde to oxime, hydrazone, or amideExplore new target interactions and improve pharmacokinetics. mdpi.comderpharmachemica.com

Development of Novel Therapeutic Agents Based on the this compound Scaffold

The unique structural features of the this compound scaffold suggest its potential utility across multiple therapeutic areas. The indole nucleus is a common motif in many approved drugs, and its combination with a pyridine ring opens avenues for targeting a variety of biological pathways. nih.govnih.gov

Potential therapeutic applications could include:

Anticancer Agents: The indole core is a well-established pharmacophore in oncology. nih.gov Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature indole or pyridine rings. nih.govnih.gov It is plausible that derivatives of this scaffold could be developed as inhibitors of protein kinases involved in cancer cell proliferation and survival.

Neurological Disorders: The structural similarity of the indole ring to neurotransmitters like serotonin (B10506) suggests that compounds based on this scaffold could have applications in treating neurological and psychiatric conditions. Research on related indole-pyridine amides has shown high affinity for serotonin receptors.

Infectious Diseases: Indole derivatives have been investigated for their antibacterial and antiviral properties. Further functionalization of the this compound scaffold could lead to the discovery of novel antimicrobial agents.

Integration with Advanced Research Methodologies and High-Throughput Screening Techniques

The discovery and development of novel drugs based on the this compound scaffold can be significantly accelerated by integrating advanced research methodologies.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. nih.govnih.gov A library of analogues derived from the lead scaffold could be efficiently tested against a panel of protein kinases or other enzymes to identify initial hits. nih.govresearchgate.net Fluorescence-based assays are commonly employed in HTS for enzyme inhibitors. h1.co

Computational Modeling and In Silico Screening: Molecular docking and virtual screening can predict the binding affinity of novel analogues to their targets, thereby prioritizing the synthesis of the most promising compounds. mdpi.com This computational approach saves time and resources in the early stages of drug discovery.

Fragment-Based Drug Discovery (FBDD): This technique involves screening smaller chemical fragments that bind to the target protein. These fragments can then be grown or linked together to create a more potent lead compound. The indole and pyridine moieties of the scaffold could serve as starting fragments in an FBDD campaign.

Table 2: Advanced Methodologies in the Drug Discovery Pipeline

StageMethodologyApplication to the Scaffold
Hit Identification High-Throughput Screening (HTS)Rapidly screen a library of analogues against a panel of biological targets. nih.gov
Lead Optimization Computational ChemistryUse molecular docking to predict binding modes and guide the design of more potent analogues.
Target Validation Chemical Biology ApproachesDevelop chemical probes to study the biological function of the target protein in living cells.

Challenges and Opportunities in Indole-Based Drug Discovery and Development

While the indole scaffold holds immense promise, its development into clinically successful drugs is not without challenges.

Challenges:

Selectivity: Achieving selectivity for a specific biological target over other related proteins is a major hurdle. For instance, kinase inhibitors often show off-target effects due to the conserved nature of the ATP-binding site across the kinome.

Pharmacokinetic Properties: Poor solubility, metabolic instability, and low bioavailability are common issues with indole-based compounds. The introduction of a fluorine atom is a strategy to mitigate some of these metabolic concerns. chemimpex.com

Synthetic Complexity: The synthesis of complex substituted indoles can be challenging and may require multi-step synthetic routes, which can be a barrier to large-scale production. unimi.it

Opportunities:

Chemical Tractability: The indole scaffold is highly amenable to chemical modification, offering a wide range of possibilities for generating diverse chemical libraries for screening.

Privileged Scaffold: The prevalence of the indole motif in approved drugs demonstrates its "drug-like" properties and its ability to interact with a variety of biological targets. nih.govnih.gov

Emerging Targets: The continued discovery of new biological targets provides new opportunities for the application of indole-based compounds in novel therapeutic areas.

Q & A

Q. Key reaction conditions :

Step Catalyst/Solvent Temperature Yield
FluorinationSelectfluor®/Acetonitrile80°C~65%
Suzuki couplingPd(PPh₃)₄/DME100°C~70%
FormylationPOCl₃/DMF0–5°C~60%

Advanced Question: How can computational chemistry optimize the design of derivatives based on this scaffold?

Answer:
Methodological approaches include:

  • Density Functional Theory (DFT) : To study electronic effects of the fluorine atom and pyridinyl group on reactivity. For example, fluorine’s electron-withdrawing nature increases electrophilicity at the aldehyde group, facilitating nucleophilic additions .
  • Molecular docking : To predict binding affinities for target proteins (e.g., kinase inhibitors), using software like AutoDock Vina with crystal structures from the Protein Data Bank (PDB) .
  • QSAR modeling : Correlating substituent effects (e.g., pyridinyl vs. phenyl) with bioactivity data to prioritize synthetic targets .

Advanced Question: How should researchers address contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions (e.g., ambiguous NMR peaks or HRMS discrepancies) require:

Orthogonal validation :

  • 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals.
  • X-ray crystallography for absolute configuration confirmation, as seen in related fluorinated indoles .

Comparative analysis : Cross-referencing with databases (e.g., PubChem, SciFinder) for analogous compounds .

Reproducibility checks : Repeating synthesis under inert atmospheres to rule out oxidation byproducts .

Basic Question: What analytical techniques are critical for assessing purity and stability?

Answer:

Parameter Technique Acceptance Criteria
PurityHPLC (C18 column, UV 254 nm)≥98% peak area
Degradation productsLC-MS/MSNo unidentified peaks ≥0.1%
Thermal stabilityTGA/DSCDecomposition >150°C

Stability protocols:

  • Store under argon at –20°C to prevent aldehyde oxidation .
  • Monitor photostability under ICH Q1B guidelines .

Advanced Question: What strategies resolve discrepancies in biological activity data across studies?

Answer:
Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Assay conditions : Differences in buffer pH, ATP concentrations, or enzyme isoforms. Standardize protocols using reference inhibitors (e.g., staurosporine) .
  • Compound solubility : Use co-solvents (e.g., DMSO ≤0.1%) confirmed by dynamic light scattering (DLS) .
  • Metabolite interference : Perform LC-MS metabolomics to identify degradation products during assays .

Advanced Question: How to design experiments probing the compound’s reactivity in nucleophilic addition reactions?

Answer:
Experimental workflow :

Substrate screening : Test amines (e.g., benzylamine), hydrazines, and Grignard reagents.

Condition optimization :

  • Solvent : Compare THF (polar aprotic) vs. ethanol (protic).
  • Catalyst : Screen Lewis acids (e.g., ZnCl₂, BF₃·Et₂O).

Mechanistic analysis :

  • Monitor intermediates via in-situ IR spectroscopy.
  • Calculate activation energies using Eyring plots .

Q. Example outcome :

Nucleophile Catalyst Yield Product
HydrazineNone85%Hydrazone derivative
BenzylamineZnCl₂92%Schiff base

Basic Question: What are the compound’s applications in medicinal chemistry research?

Answer:
Primary research uses:

  • Kinase inhibitor scaffold : The pyridinyl-indole core mimics ATP-binding motifs in kinases (e.g., JAK2, EGFR) .
  • Antimicrobial agents : Fluorine enhances membrane penetration; aldehyde enables covalent binding to cysteine residues .
  • PROTAC development : Aldehyde group facilitates conjugation to E3 ligase ligands .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde
Reactant of Route 2
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5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde

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